molecular formula C11H16ClFN2 B7896934 (3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

(3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B7896934
M. Wt: 230.71 g/mol
InChI Key: HYJRKNWJXTZAAN-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a secondary amine derivative featuring a pyrrolidine ring substituted with a 3-fluoro-benzyl group and an amine functionality, forming a hydrochloride salt.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-10-3-1-2-9(6-10)7-14-11-4-5-13-8-11;/h1-3,6,11,13-14H,4-5,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJRKNWJXTZAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzyl group enhances its binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

(2-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine Hydrochloride

  • Structural Difference : Fluorine substitution at the ortho-position (2-fluoro) instead of the meta-position (3-fluoro).

(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine Hydrochloride

  • Structural Difference : Chlorine replaces fluorine at the para-position (4-chloro).
  • This analog is actively marketed, suggesting superior stability or pharmacological relevance .

(2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine Hydrochloride

  • Structural Difference : Dual chlorine substitutions at ortho and para positions.
  • Impact : The dichloro substitution increases molecular weight (281.61 g/mol) and lipophilicity, which may enhance target affinity but reduce aqueous solubility. This compound is also discontinued, indicating possible synthetic or developmental challenges .

Non-Fluorinated Benzyl Analogs

(3R)-1-Benzylpyrrolidin-3-amine Dihydrochloride

  • Structural Difference : Benzyl group without halogen substitution.
  • This compound’s dihydrochloride form (CAS 215947-36-7) suggests enhanced solubility compared to mono-hydrochloride analogs .

Heterocyclic and Extended Chain Analogs

1-(3-Fluoro-benzyl)-piperazine-2-carboxylic Acid Hydrochloride

  • Structural Difference : Piperazine ring replaces pyrrolidine, with an additional carboxylic acid group.
  • Impact : The piperazine moiety introduces a second nitrogen, altering hydrogen-bonding capacity and rigidity. This compound is marketed for medicinal purposes, indicating tailored receptor interactions (e.g., neurotensin receptor agonism) .

3-Bromomethyl-1-(3-fluoro-benzyl)-piperidine

  • Structural Difference : Bromomethyl substitution on the piperidine ring.
  • Impact : Bromine’s polarizability may enhance halogen bonding in target proteins, though increased molecular weight (vs. fluorine) could affect pharmacokinetics .

Key Comparative Data

Compound Molecular Weight (g/mol) Halogen Substitution Status Notable Properties
(3-Fluoro-benzyl)-pyrrolidin-3-yl-amine HCl 234.69 (estimated) 3-Fluoro (mono) Discontinued Moderate lipophilicity; potential metabolic instability
(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine HCl 251.15 4-Chloro (mono) Available Higher logP; improved membrane permeability
(2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine HCl 281.61 2,4-Dichloro Discontinued High lipophilicity; possible toxicity concerns
(3R)-1-Benzylpyrrolidin-3-amine diHCl 249.18 None Available Enhanced solubility; unmodified benzyl group

Research and Developmental Insights

  • Fluorine vs. Chlorine Effects : Fluorine’s small size and high electronegativity optimize interactions with aromatic residues in receptor pockets, but chloro analogs (e.g., 4-chloro derivative) may offer better synthetic yields or stability, explaining their continued availability .
  • Discontinuation Trends : The discontinuation of (3-Fluoro-benzyl)-pyrrolidin-3-yl-amine HCl and dichloro analogs may reflect industry prioritization of compounds with balanced physicochemical profiles (e.g., (4-Chloro-benzyl) variant) .
  • Biological Relevance : Evidence from related compounds (e.g., 5-HT6R/5-HT3R antagonists with chlorobenzyl groups) suggests chloro-substituted pyrrolidines are prioritized in neurological drug development, possibly due to enhanced target engagement .

Biological Activity

(3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride, also known as 1-(3-fluorobenzyloxy)pyrrolidin-3-ylamine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-fluorobenzyl chloride with pyrrolidine in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. The chemical structure is characterized by the presence of a fluorobenzyl group attached to a pyrrolidine ring, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Its mechanism of action may involve:

  • Receptor Modulation : Acting as an agonist or antagonist on neurotransmitter receptors.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of related pyrrolidine derivatives. For instance, a series of compounds derived from pyrrolidine exhibited varying degrees of cytotoxicity against cancer cell lines such as HCT 116 and MDA-MB231. One compound demonstrated an IC50 value of 42.5 µg/mL against the MDA-MB231 cell line, indicating significant anticancer potential .

CompoundCell LineIC50 (µg/mL)
8bMDA-MB23142.5
8oHCT 11664.3
8nMia-PaCa268.4

Antimicrobial Activity

Pyrrolidine derivatives have also shown promising antimicrobial activity. In vitro tests indicated that certain derivatives exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals that the presence of the fluorobenzyl group enhances the biological activity of this compound compared to derivatives lacking this substituent.

Compound TypeBiological Activity
Pyrrolidine without fluorineLower activity
Pyrrolidine with halogen substituentsEnhanced activity

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